Afuresertib hydrochloride
Afuresertib hydrochloride
Afuresertib is a selective, orally bioavailable inhibitor of Akt1, 2, and 3 with Ki values of 0.08, 2, and 2.6 nM, respectively. It preferentially inhibits the proliferation of human cancer cell lines with Akt pathway activation and various cell lines derived from hematologic malignancies with minimal effect on glucose homeostasis. Afuresertib demonstrates activity against multiple myeloma in both preclinical and clinical models.
Afuresertib Hcl (GSK2110183 Hcl) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM).
Afuresertib Hcl (GSK2110183 Hcl) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM).
Brand Name:
Vulcanchem
CAS No.:
1047645-82-8
VCID:
VC0001601
InChI:
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1
SMILES:
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl
Molecular Formula:
C18H18Cl3FN4OS
Molecular Weight:
463.8 g/mol
Afuresertib hydrochloride
CAS No.: 1047645-82-8
Cat. No.: VC0001601
Molecular Formula: C18H18Cl3FN4OS
Molecular Weight: 463.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Afuresertib is a selective, orally bioavailable inhibitor of Akt1, 2, and 3 with Ki values of 0.08, 2, and 2.6 nM, respectively. It preferentially inhibits the proliferation of human cancer cell lines with Akt pathway activation and various cell lines derived from hematologic malignancies with minimal effect on glucose homeostasis. Afuresertib demonstrates activity against multiple myeloma in both preclinical and clinical models. Afuresertib Hcl (GSK2110183 Hcl) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM). |
|---|---|
| CAS No. | 1047645-82-8 |
| Molecular Formula | C18H18Cl3FN4OS |
| Molecular Weight | 463.8 g/mol |
| IUPAC Name | N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 |
| Standard InChI Key | YFQJOPFTGMHYNV-YDALLXLXSA-N |
| Isomeric SMILES | CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl |
| SMILES | CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl |
| Canonical SMILES | CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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